2,4-Dichloro(trifluoromethylthio)benzene
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Overview
Description
2,4-Dichloro(trifluoromethylthio)benzene is an organic compound with the molecular formula C7H3Cl2F3S It is characterized by the presence of two chlorine atoms and a trifluoromethylthio group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro(trifluoromethylthio)benzene typically involves the introduction of the trifluoromethylthio group onto a chlorinated benzene derivative. One common method is the radical trifluoromethylation of carbon-centered radical intermediates. This process involves the use of trifluoromethylthiolating agents under specific reaction conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactions using similar synthetic routes as described above. The process is optimized for yield and purity, often involving multiple steps and purification techniques to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro(trifluoromethylthio)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: It can engage in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alkoxides.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while oxidation and reduction reactions can produce sulfoxides or sulfones.
Scientific Research Applications
2,4-Dichloro(trifluoromethylthio)benzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Development: The compound’s unique properties make it valuable in the development of new pharmaceuticals.
Material Science: It is utilized in the creation of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism by which 2,4-Dichloro(trifluoromethylthio)benzene exerts its effects involves interactions with molecular targets and pathways. The trifluoromethylthio group can influence the compound’s reactivity and interactions with other molecules, potentially affecting biological pathways and chemical reactions.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzene: Lacks the trifluoromethylthio group, resulting in different chemical properties.
Trifluoromethylthiobenzene: Contains the trifluoromethylthio group but lacks the chlorine atoms.
Uniqueness
2,4-Dichloro(trifluoromethylthio)benzene is unique due to the combination of chlorine atoms and the trifluoromethylthio group, which imparts distinct chemical properties and reactivity compared to similar compounds .
Properties
IUPAC Name |
2,4-dichloro-1-(trifluoromethylsulfanyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F3S/c8-4-1-2-6(5(9)3-4)13-7(10,11)12/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDRJZNFCCLFALM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)SC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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